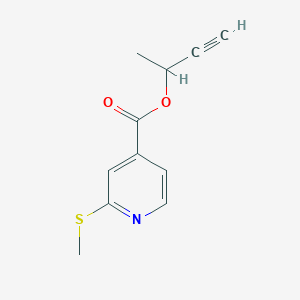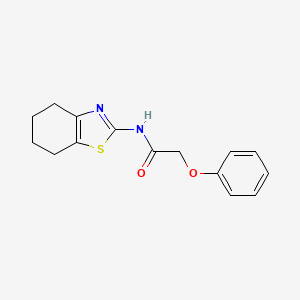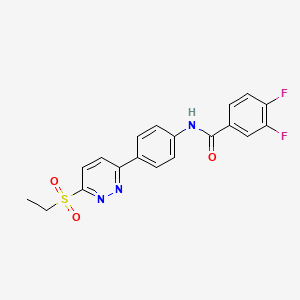
3-(Isoindolin-2-yl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry . Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . In addition, they have shown potential capacity in the treatment of Alzheimer’s disease .
Synthesis Analysis
Isoindolines can be synthesized using simple heating and relatively quick solventless reactions . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . These compounds are derived from analogs of important biogenic amines . A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines .Molecular Structure Analysis
Isoindolines are heterocyclic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 .Chemical Reactions Analysis
Isoindolines can undergo various chemical reactions. For instance, they can react with phthalic anhydride in acetic acid to form 2-(5-(4-(1,3-dioxoisoindolin-2-yl)phenyl)thiazol-2-yl)-2,3-dihydro-phthalazine-1,4-dione .科学的研究の応用
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
“3-(Isoindolin-2-yl)picolinonitrile” can be used in the synthesis of 3-Hydroxy-4-Substituted Picolinonitriles . This process involves gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions . This unique synthetic approach is achieved in a stepwise and one-pot fashion .
Production of Biologically Active Molecules
2,3,4-Trisubstituted pyridines, which are frequently found in biologically active molecules, can be produced using “3-(Isoindolin-2-yl)picolinonitrile” as a synthetic intermediate . These biologically active molecules include nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agents, antifungal agents, and anti-influenza agents .
Construction of Various Functional Groups
The cyano group in “3-(Isoindolin-2-yl)picolinonitrile” provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step . This makes it a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines .
The 3-hydroxy group in “3-(Isoindolin-2-yl)picolinonitrile” provides opportunities to introduce various acyl and alkyl groups in one step . This further expands its utility in the synthesis of complex organic compounds .
Synthesis of Isoindolines
Substituted isoindolines, which are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules, can be synthesized using "3-(Isoindolin-2-yl)picolinonitrile" . These isoindolines display a wide array of biological activity and have proven to be important intermediates for the synthesis of new drugs with different applications .
Drug Development
“3-(Isoindolin-2-yl)picolinonitrile” plays a crucial role in the development of new drugs. Its unique structure and reactivity make it a valuable tool in the synthesis of complex drug molecules .
作用機序
Target of Action
The primary target of 3-(Isoindolin-2-yl)picolinonitrile is the dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
3-(Isoindolin-2-yl)picolinonitrile interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it likely influences dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, and mood regulation .
Pharmacokinetics
In silico analysis suggests that isoindolines have good ligand properties for the dopamine receptor d2
Result of Action
Action Environment
The synthesis of isoindoline derivatives has been highlighted for its need for sustainable and environmentally friendly approaches
将来の方向性
Isoindolines are of great interest in the context of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis techniques, exploring their potential applications in medicine, and studying their interactions with various biological targets .
特性
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-8-13-14(6-3-7-16-13)17-9-11-4-1-2-5-12(11)10-17/h1-7H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBHMXXNXPRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isoindolin-2-yl)picolinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)
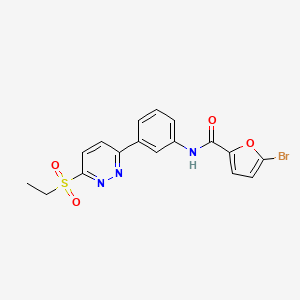
![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea](/img/structure/B2882923.png)
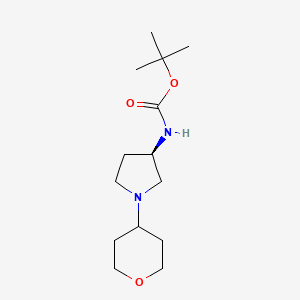
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)

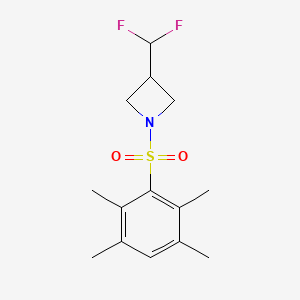
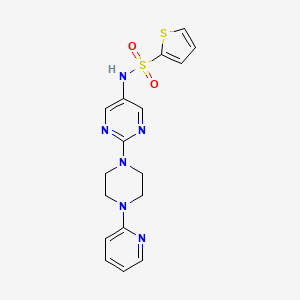
![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)
